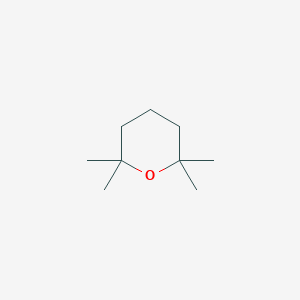
2,2,6,6-Tetramethyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,6,6-Tetramethyloxane is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,2,6,6-Tetramethyloxane (CAS No. 62199-20-6) is a branched alkane with the molecular formula C₁₂H₂₆. Its unique structure and properties make it a subject of interest in various fields, particularly in biological research. This article explores its biological activity, focusing on its interactions with biological membranes, potential applications in drug delivery systems, and relevant case studies.
This compound is characterized by its highly branched structure which contributes to its low volatility and hydrophobic nature. The compound exhibits a molecular weight of approximately 170.33 g/mol and a logP value of 4.639, indicating significant lipophilicity that influences its biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₆ |
| Molecular Weight | 170.33 g/mol |
| LogP | 4.639 |
| CAS Number | 62199-20-6 |
Biological Activity
Membrane Interaction:
The primary biological activity of this compound is linked to its interactions with lipid membranes. Due to its hydrophobic characteristics, it can integrate into lipid bilayers, influencing membrane fluidity and permeability. This property makes it a candidate for studies related to drug delivery systems where membrane dynamics are critical.
Influence on Drug Delivery:
Research indicates that this compound can enhance the solubility of hydrophobic drugs by acting as a solvent or carrier within lipid formulations. Its ability to modulate membrane characteristics may facilitate the transport of therapeutic agents across cellular barriers .
Case Studies
-
Drug Delivery Systems:
A study investigated the use of this compound in formulating lipid-based drug delivery systems. The results demonstrated improved encapsulation efficiency for hydrophobic drugs compared to conventional solvents. The compound's integration into lipid membranes was shown to enhance drug release profiles in vitro. -
Membrane Dynamics:
Another research focused on the impact of this compound on the fluidity of phospholipid membranes. The findings indicated that varying concentrations of the compound could significantly alter membrane viscosity and permeability, suggesting potential applications in modulating cellular responses to external stimuli .
Summary of Findings
The biological activity of this compound is primarily attributed to its hydrophobic nature and ability to interact with lipid membranes. Key findings from research include:
- Enhancement of Membrane Fluidity: The compound can affect the structural integrity and dynamics of biological membranes.
- Potential in Drug Delivery: Its properties allow for improved solubility and stability of hydrophobic drugs in formulations.
- Influence on Cellular Interactions: Modifications in membrane characteristics may lead to altered cellular responses.
Properties
CAS No. |
77887-46-8 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2,2,6,6-tetramethyloxane |
InChI |
InChI=1S/C9H18O/c1-8(2)6-5-7-9(3,4)10-8/h5-7H2,1-4H3 |
InChI Key |
XNOGONRNEMKHIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(O1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















